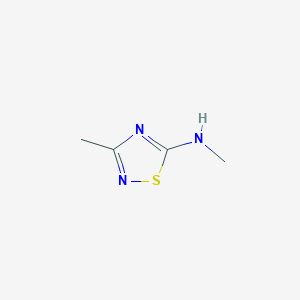
6-氯-5-乙基哒嗪-3-醇
描述
6-chloro-5-ethylpyridazin-3-ol is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the pyridazine ring
科学研究应用
6-chloro-5-ethylpyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
Target of Action
The primary target of 6-chloro-5-ethylpyridazin-3-ol is cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. The compound’s inhibitory action against COXs was confirmed through both in vivo and in vitro analyses .
Mode of Action
6-chloro-5-ethylpyridazin-3-ol interacts with its targets, the COXs, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting COXs, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation and pain sensation.
Result of Action
The molecular and cellular effects of 6-chloro-5-ethylpyridazin-3-ol’s action primarily involve the reduction of inflammation and pain. By inhibiting COXs and subsequently decreasing prostaglandin production, the compound can alleviate symptoms associated with inflammation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-ethylpyridazin-3-ol typically involves the chlorination of 5-ethylpyridazin-3(2H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6th position.
Industrial Production Methods: In an industrial setting, the production of 6-chloro-5-ethylpyridazin-3-ol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions: 6-chloro-5-ethylpyridazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 5-ethylpyridazin-3(2H)-one.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran; temperature: reflux.
Substitution: Amines, thiols, alkoxides; solvent: ethanol or methanol; temperature: reflux.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: 5-Ethylpyridazin-3(2H)-one.
Substitution: Various substituted pyridazines depending on the nucleophile used.
相似化合物的比较
- 6-Chloro-5-methylpyridazin-3-amine
- 6-Chloro-N-ethylpyridazin-3-amine
- 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine
Comparison: 6-chloro-5-ethylpyridazin-3-ol is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted analogs, the ethyl group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.
属性
IUPAC Name |
3-chloro-4-ethyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVUMYUSCAURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491711 | |
| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61404-44-2 | |
| Record name | 6-Chloro-5-ethylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)



![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)





